DNA Duplex Thermal Stability: N1-Methyl-2'-deoxyinosine Versus 2'-Deoxyinosine – Head-to-Head Tm Comparison in 11mer Oligonucleotides
In a direct head-to-head comparison using identical 11mer DNA duplex sequences (5′-CAGXAATTCGC-3′ / 3′-GTCYTTAAGCG-5′), N1-methyl-2'-deoxyinosine (designated compound '4' in the source) dramatically reduced duplex thermostability relative to 2'-deoxyinosine (dI, hypoxanthine) [1]. When paired opposite cytosine, the melting temperature (Tm) decreased from 48.8 °C (dI:C) to 32.8 °C (N1-methyl-dI:C), a reduction of 16.0 °C. When paired opposite thymine, the Tm decreased from 40.2 °C (dI:T) to 31.5 °C (N1-methyl-dI:T), a reduction of 8.7 °C [1]. These data demonstrate that N1-methylation of 2'-deoxyinosine is profoundly destabilizing to DNA duplex structure, with the magnitude of destabilization dependent on the opposing base.
| Evidence Dimension | Melting temperature (Tm) of 11mer DNA duplexes containing modified base X paired opposite Y |
|---|---|
| Target Compound Data | N1-methyl-2'-deoxyinosine (4): Tm = 32.8 °C (X=4, Y=C); Tm = 31.5 °C (X=4, Y=T); ΔTm (C vs T) = 1.3 °C |
| Comparator Or Baseline | 2'-Deoxyinosine (I, hypoxanthine): Tm = 48.8 °C (X=I, Y=C); Tm = 40.2 °C (X=I, Y=T); ΔTm (C vs T) = 8.6 °C; Guanine (G) reference: Tm = 52.3 °C (X=G, Y=C); Tm = 40.6 °C (X=G, Y=T) |
| Quantified Difference | Tm reduction of 16.0 °C (vs dI:C) and 8.7 °C (vs dI:T); base-pairing specificity ΔTm collapses from 8.6 °C (dI) to 1.3 °C (N1-methyl-dI) |
| Conditions | 11mer oligonucleotide duplexes in standard melting buffer; UV thermal denaturation monitored at 260 nm; sequence context: 5′-CAGXAATTCGC-3′ / 3′-GTCYTTAAGCG-5′ |
Why This Matters
This 16 °C Tm differential provides a quantifiable and reproducible benchmark that uniquely identifies N1-methyl-2'-deoxyinosine incorporation in oligonucleotides, enabling researchers to distinguish this specific lesion from unmodified deoxyinosine or other base modifications during quality control and experimental validation.
- [1] Narukulla R, Shuker DEG, Xu Y-Z. Post-synthetic and site-specific modification of endocyclic nitrogen atoms of purines in DNA and its potential for biological and structural studies. Nucleic Acids Research. 2005;33(6):1767-1778. Table 1. doi:10.1093/nar/gki315 View Source
